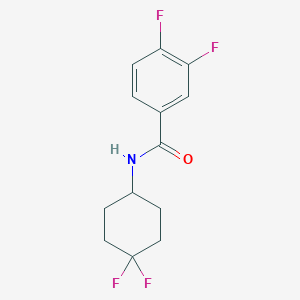

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide, also known as DFCB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DFCB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research settings. In

Applications De Recherche Scientifique

Synthesis and Characterization of Semiaromatic Polyamides : Researchers synthesized new difluorobenzamide monomers to create semiaromatic polyamides with excellent thermal properties. These polyamides demonstrated good mechanical properties and melt flowability, making them suitable for melting processing (Guangming et al., 2016).

Investigation of Polymorphs of a Fluorinated Amide : A study discovered three polymorphs of a fluorinated amide, emphasizing the significance of short, linear C-H⋅⋅⋅F intermolecular interactions. The study provided insights into regulating the formation of these polymorphs and their mechanical properties (Mondal et al., 2017).

Study on Short C–H⋯F Interactions : This research involved a 2 × 6 isomer grid of N-(difluorophenyl)benzamides, exploring crystal structure analyses and conformational analyses. It provided an understanding of the relationships between fluorine substitution patterns and molecular aggregation (Mocilac et al., 2016).

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination : This study describes a mild, amide-directed fluorination of various C-H bonds mediated by iron. It demonstrated a broad substrate scope and functional group tolerance without noble metal additives (Groendyke et al., 2016).

Gelation of Ionic Liquids by Polymeric Electrolytes : Research involved synthesizing gel-forming polyelectrolytes with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages for gelatinizing ionic liquids. The ionogels created had high gel-sol transition temperatures and significant rheological properties (Nagasawa et al., 2012).

Carbonylative Formation of N-acetyl-2,6-difluorobenzamide : A study on the carbonylative formation of N-acetyl-2,6-difluorobenzamide through N–H bond activation of 2,6-difluorobenzamide with Ni(II) complex supported with phosphine ligands (Wang et al., 2011).

Mécanisme D'action

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide is Poly (ADP-ribose) Polymerase 1 (PARP-1) . PARP-1 is a protein that plays a crucial role in DNA repair and cellular processes .

Mode of Action

This compound acts as a selective inhibitor of PARP-1 . The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1. As a result, it leads to an energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The inhibition of PARP-1 by this compound affects the DNA repair pathway . By inhibiting PARP-1, the compound suppresses DNA repair, making it a promising therapeutic option for tumors with DNA repair defects .

Pharmacokinetics

The compound’s selective inhibition of parp-1 suggests it may have favorable pharmacokinetic properties .

Result of Action

The selective inhibition of PARP-1 by this compound results in the suppression of DNA repair. This can lead to the death of cancer cells, particularly those with DNA repair defects .

Propriétés

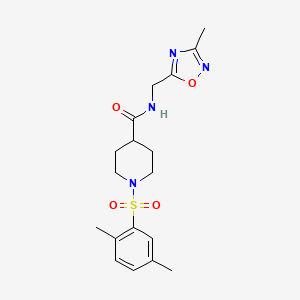

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4NO/c14-10-2-1-8(7-11(10)15)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTVXHDLALLFLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC(=C(C=C2)F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(5,6-Dichloropyridin-3-yl)sulfonyl]pyrrolidin-2-yl}cyclohexan-1-one](/img/structure/B2406021.png)

![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)

![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)